molecular formula C6H5N3S B12437419 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide

4-Methyl-1,3-thiazole-2-carbonimidoylcyanide

Cat. No.: B12437419
M. Wt: 151.19 g/mol
InChI Key: HFPPRLJBOPDOQJ-UHFFFAOYSA-N
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Description

4-Methyl-1,3-thiazole-2-carbonimidoylcyanide is a heterocyclic organic compound featuring a thiazole ring, which consists of sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide typically involves the cyclization of thioamides with nitriles under specific conditions. One common method includes the reaction of 4-methylthioamide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonimidoyl group, where nucleophiles like amines or alcohols replace the cyanide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Amines, alcohols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidines

    Substitution: Amino or alkoxy derivatives of the thiazole ring

Scientific Research Applications

4-Methyl-1,3-thiazole-2-carbonimidoylcyanide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs targeting specific biochemical pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting biochemical processes within cells. Its thiazole ring structure allows it to bind to specific active sites on enzymes or receptors, altering their activity and leading to physiological effects.

Comparison with Similar Compounds

  • 4-Methyl-1,3-thiazole-5-carboxylic acid
  • 2-Methyl-1,3-thiazole-4-carbonitrile
  • 4-Methyl-1,3-thiazole-2-thiol

Comparison: 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide is unique due to its carbonimidoylcyanide group, which imparts distinct reactivity and potential applications compared to other thiazole derivatives. While similar compounds may share some chemical properties, the presence of the carbonimidoylcyanide group in this compound allows for unique interactions and reactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

4-methyl-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C6H5N3S/c1-4-3-10-6(9-4)5(8)2-7/h3,8H,1H3

InChI Key

HFPPRLJBOPDOQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(=N)C#N

Origin of Product

United States

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